molecular formula C7H12N2O B13615373 1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine

1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B13615373
M. Wt: 140.18 g/mol
InChI Key: IGLVMXLDRAHELY-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H10N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a five-membered oxazole ring with a dimethyl substitution at the 1-position and an ethanamine group at the 2-position.

Chemical Reactions Analysis

1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .

Scientific Research Applications

1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular targets and pathways are influenced by its chemical structure and functional groups .

Comparison with Similar Compounds

1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to other oxazole derivatives.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3

InChI Key

IGLVMXLDRAHELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(C)N)C

Origin of Product

United States

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